

The Structural Basis of Avadomide's Interaction with Cereblon: A Technical Guide

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Compound of Interest

Compound Name: (S)-Avadomide-d1

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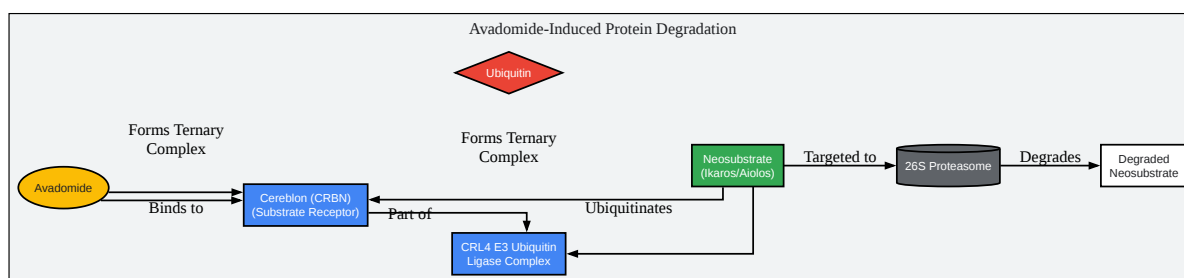
Introduction

Avadomide (CC-122) is a novel, small molecule cereblon-modulating agent with potent antineoplastic, antiangiogenic, and immunomodulatory activities. It belongs to a class of drugs known as "molecular glues" that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system. The primary molecular target of Avadomide is the protein cereblon (CRBN), which functions as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^{CRBN}). This guide provides an in-depth technical overview of the structural biology of Avadomide's binding to cereblon, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Avadomide exerts its therapeutic effects by binding to CRBN, which alters the substrate specificity of the CRL4^{CRBN} E3 ubiquitin ligase complex. This binding event promotes the recruitment of "neosubstrates," which are not the natural targets of CRBN. In the case of Avadomide, these neosubstrates primarily include the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).

Upon recruitment to the CRL4^{CRBN} complex, Ikaros and Aiolos are polyubiquitinated, marking them for degradation by the 26S proteasome. The degradation of these transcription factors, which are critical for B-cell and T-cell function, leads to the downstream anti-tumor and immunomodulatory effects of Avadomide.



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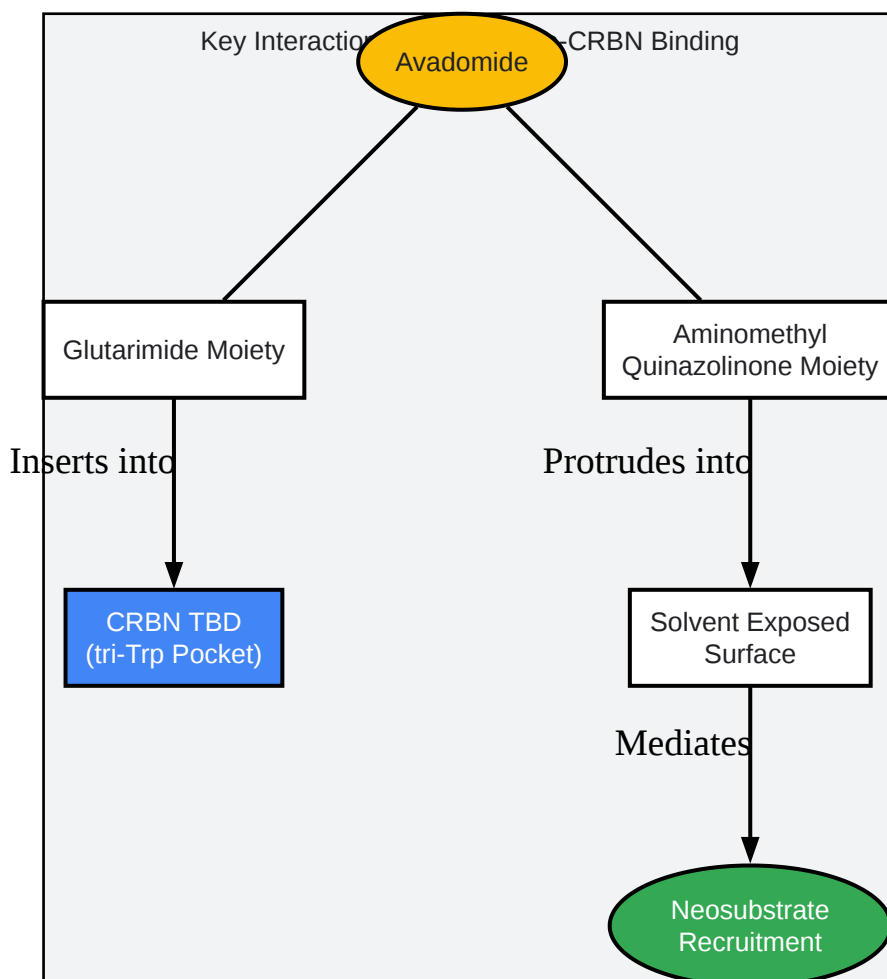
Figure 1: Avadomide-mediated protein degradation pathway.

Structural Insights into Avadomide-Cereblon Binding

High-resolution crystal structures of Avadomide in complex with the thalidomide-binding domain (TBD) of a bacterial homolog of human CRBN, MsC14, have elucidated the molecular interactions driving this crucial binding event. The MsC14 system is a reliable model for studying ligand binding as the aromatic cage, the primary binding site, is highly conserved between the bacterial and human proteins.

The glutarimide moiety of Avadomide is essential for its binding to CRBN and is a common feature among immunomodulatory drugs (IMiDs). This ring structure inserts into a tryptophan-rich pocket within the CRBN TBD, often referred to as the "tri-Trp pocket". The aminomethyl

quinazolinone moiety of Avadomide, which is unique compared to earlier IMiDs like thalidomide, protrudes from the binding pocket into the solvent. This exposed portion of the molecule is responsible for mediating the specific recruitment of neosubstrates.



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